molecular formula C10H11BrOS B13275704 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13275704
M. Wt: 259.16 g/mol
InChI Key: WVECTTAXLHJSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H11BrOS. It is characterized by the presence of a bromothiophene moiety attached to a cyclobutane ring via a methylene bridge, with an aldehyde functional group on the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the bromination of thiophene followed by a series of reactions to introduce the cyclobutane ring and the aldehyde group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps, as well as efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11BrOS/c11-9-3-2-8(13-9)6-10(7-12)4-1-5-10/h2-3,7H,1,4-6H2

InChI Key

WVECTTAXLHJSJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=C(S2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.